
1-((3-(3-氯苯基)-1,2,4-恶二唑-5-基)甲基)-3-戊基喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化合成技术
可以使用由1-甲基咪唑鎓氢硫酸盐和三氯甲硅烷组成的催化体系有效促进氢喹唑啉-2,5-二酮的合成。该方法允许在热条件下无溶剂、高产率地生产喹唑啉衍生物 (Kefayati、Asghari 和 Khanjanian,2012)。
抗菌应用
已经合成并评估了喹唑啉衍生物作为抗菌剂的潜力。值得注意的是,由 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯合成的化合物对多种病原体表现出有希望的抗菌和抗真菌活性 (Desai、Shihora 和 Moradia,2007)。
杂环醌的合成
研究 6-氯喹啉-5,8-二酮盐酸盐与各种酰胺和硫代酰胺的相互作用,导致合成了新型恶唑并[5,4-g]喹啉-4,9-二酮和噻唑并[5,4-g]喹啉-4,9-二酮化合物。已经评估了这些化合物的杀菌活性,展示了喹唑啉衍生物在开发新的抗菌解决方案中的巨大潜力 (Yanni,1991)。
抗癌和抗氧化特性
已经探索了喹唑啉酮-5-(4-氯苯基) 1,3,4-恶二唑偶联物的合成及其对癌细胞系的细胞毒活性。该研究突出了喹唑啉酮衍生物在开发新的抗癌剂中的潜力,其中特定的化合物对 HeLa 细胞系表现出显着的细胞毒活性 (Hassanzadeh、Sadeghi-aliabadi、Jafari、Sharifzadeh 和 Dana,2019)。
光物理性质
对含有 1,2,3-三唑部分的氯喹啉基查耳酮的研究揭示了有趣的光物理性质。这些化合物已通过各种光谱分析技术表征,提供了对它们在甲醇中的吸光度、荧光光谱和量子产率的见解。此类研究强调了喹唑啉衍生物在材料科学和光物理学领域的潜在应用 (Singh、Sindhu 和 Khurana,2015)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, which is then converted to the second intermediate, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione. The synthesis pathway involves a series of reactions including esterification, reduction, and coupling reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "hydrazine hydrate", "methyl iodide", "pentylamine", "2-hydroxyethyl methacrylate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "sulfuric acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester" ], "Reaction": [ "3-chlorobenzaldehyde is reacted with hydrazine hydrate to form 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "The resulting product is then reacted with methyl iodide to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methanol", "The above product is then reacted with pentylamine to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methylpentylamine", "The resulting product is then reacted with 2-hydroxyethyl methacrylate to form 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The above product is then reduced using sodium borohydride in acetic acid to form the intermediate 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The intermediate is then coupled with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester using acetic anhydride and phosphorus pentoxide in sulfuric acid to form the final product, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione" ] } | |
CAS 编号 |
1207019-31-5 |
分子式 |
C22H21ClN4O3 |
分子量 |
424.89 |
IUPAC 名称 |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-3-6-12-26-21(28)17-10-4-5-11-18(17)27(22(26)29)14-19-24-20(25-30-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3 |
InChI 键 |
JGWVUBFIGMSOIS-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



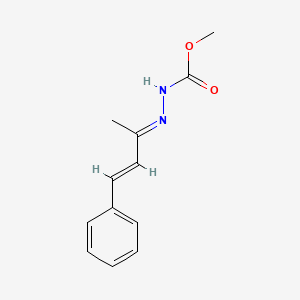
![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)
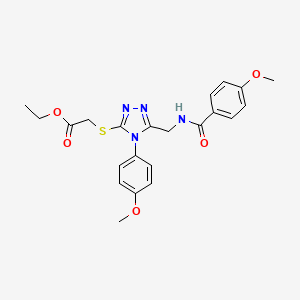
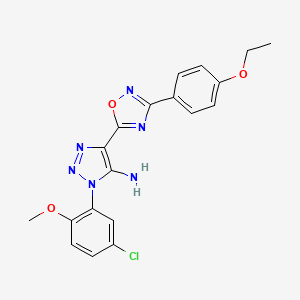
![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2511467.png)
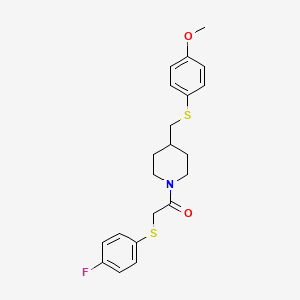
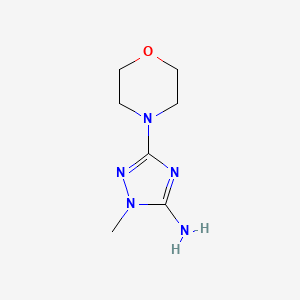
![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)
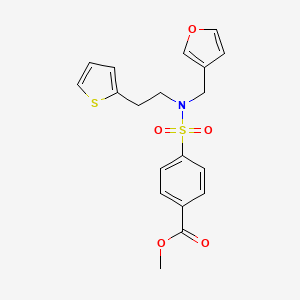
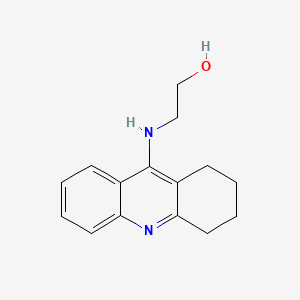
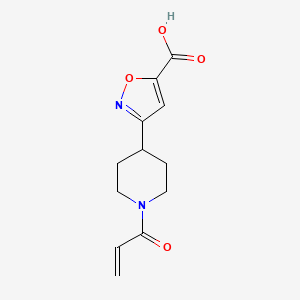
![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)
